((Amino(imino)methyl)(cyano)amino)methanesulfonic acid
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Overview
Description
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid is a chemical compound with the molecular formula CH4N2O3S. It is also known by other names such as amino(imino)methanesulfonic acid and formamidinosulfonic acid . This compound is characterized by its white to off-white solid form and is known for its stability under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Amino(imino)methyl)(cyano)amino)methanesulfonic acid typically involves the reaction of thiourea with hydrogen peroxide. The process includes the following steps :
Reactants: Thiourea and hydrogen peroxide.
Conditions: The reaction is carried out in a stainless steel reaction vessel with continuous stirring at a temperature range of 8-10°C.
pH Control: The pH is maintained between 2-3 during the reaction.
Crystallization: The product is crystallized by cooling the reaction mixture to around 5°C.
Purification: The crude product is purified by centrifugation and drying.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of ozone and thiourea or calcium cyanamide, ammonium sulfide, and hydrogen peroxide as raw materials can also be employed .
Chemical Reactions Analysis
Types of Reactions
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced, although it is generally stable and does not exhibit strong reducing properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfonic acids .
Scientific Research Applications
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the textile industry as a reducing agent and in the paper industry for pulp bleaching.
Mechanism of Action
The mechanism by which ((Amino(imino)methyl)(cyano)amino)methanesulfonic acid exerts its effects involves its ability to participate in redox reactions. It can act as a reducing agent under specific conditions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Thiourea dioxide: Similar in structure and used as a reducing agent in various industrial applications.
Formamidinesulfinic acid: Another related compound with similar properties and applications.
Uniqueness
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid is unique due to its specific stability and reactivity under controlled conditions. Its ability to participate in both oxidation and reduction reactions makes it versatile for various scientific and industrial applications .
Properties
CAS No. |
5421-93-2 |
---|---|
Molecular Formula |
C3H6N4O3S |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
[carbamimidoyl(cyano)amino]methanesulfonic acid |
InChI |
InChI=1S/C3H6N4O3S/c4-1-7(3(5)6)2-11(8,9)10/h2H2,(H3,5,6)(H,8,9,10) |
InChI Key |
NBMMALBZZRLSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C#N)C(=N)N)S(=O)(=O)O |
Origin of Product |
United States |
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